

A Comprehensive Technical Guide to Methyl 2-(3-bromophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **Methyl 2-(3-bromophenyl)acetate**, a key intermediate in organic and medicinal chemistry. It covers the compound's fundamental properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical industry.

Compound Identification and Structure

Methyl 2-(3-bromophenyl)acetate is an aromatic ester.

- IUPAC Name: **methyl 2-(3-bromophenyl)acetate**[\[1\]](#)[\[2\]](#)
- Synonyms: Methyl 3-bromophenylacetate, (3-Bromophenyl)acetic acid methyl ester[\[1\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 150529-73-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₉BrO₂[\[1\]](#)[\[5\]](#)

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetoxy methyl group at the 1-position.

Physicochemical Properties

A summary of the key quantitative data for **Methyl 2-(3-bromophenyl)acetate** is presented below. This data is essential for experimental design, safety assessment, and analytical method development.

Property	Value	Source
Molecular Weight	229.07 g/mol	[1][5][6]
Physical Form	Liquid	[2]
Density	1.4 ± 0.1 g/cm ³	[6]
Boiling Point	268.6 ± 15.0 °C at 760 mmHg	[6]
Polar Surface Area	26.3 Å ²	[1]
Purity	≥95% - 98% (Typical)	[2][4]

Synthesis Protocol: Esterification of 3-Bromophenylacetic Acid

The following experimental protocol details a high-yield synthesis of **Methyl 2-(3-bromophenyl)acetate**.^[7] This method is based on the Williamson ether synthesis-like esterification of the corresponding carboxylic acid.

Materials:

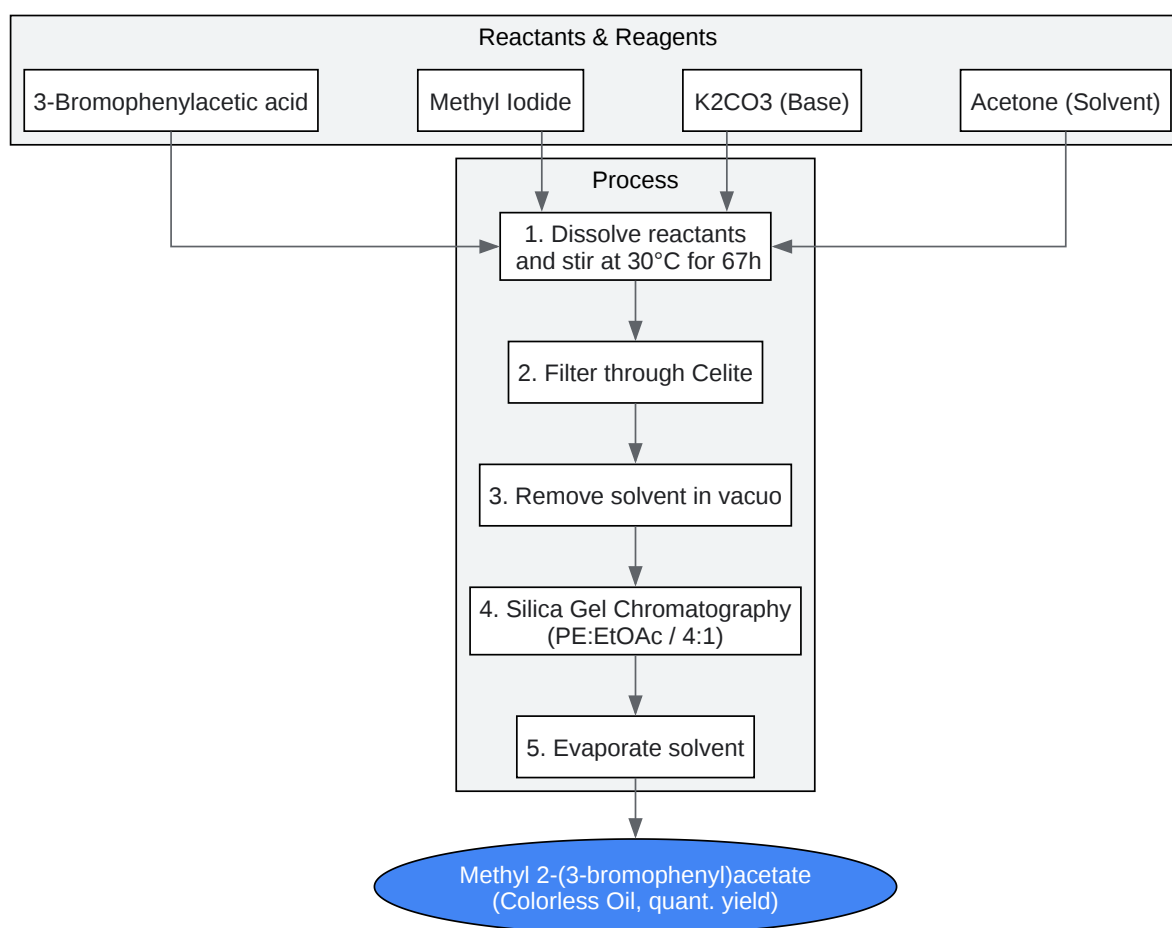
- 3-Bromophenylacetic acid (1.0 eq)
- Potassium carbonate (K₂CO₃), dried (3.0 eq)
- Methyl iodide (CH₃I) (3.0 eq)
- Acetone, anhydrous
- Celite

Equipment:

- Reaction flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., Nitrogen or Argon)
- Temperature-controlled bath
- Filtration apparatus
- Rotary evaporator
- Silica gel for chromatography

Procedure:

- Under inert conditions, dissolve 3-Bromophenylacetic acid (e.g., 4 g, 18.7 mmol) and dried potassium carbonate (8.84 g, 56 mmol) in acetone (40 mL).
- Add methyl iodide (10.5 mL, 56 mmol) dropwise to the suspension.
- Stir the reaction mixture for 67 hours at 30 °C.
- After the reaction period, cool the mixture to room temperature.
- Filter the suspension through Celite to remove solid residues.
- Remove the solvent from the filtrate in vacuo using a rotary evaporator.
- Purify the resulting crude product by silica gel chromatography using a mobile phase of petroleum ether:ethyl acetate (4:1).
- Evaporate the solvent from the collected fractions to yield **Methyl 2-(3-bromophenyl)acetate** as a colorless oil. The reported yield for this protocol is quantitative (100%).^[7]



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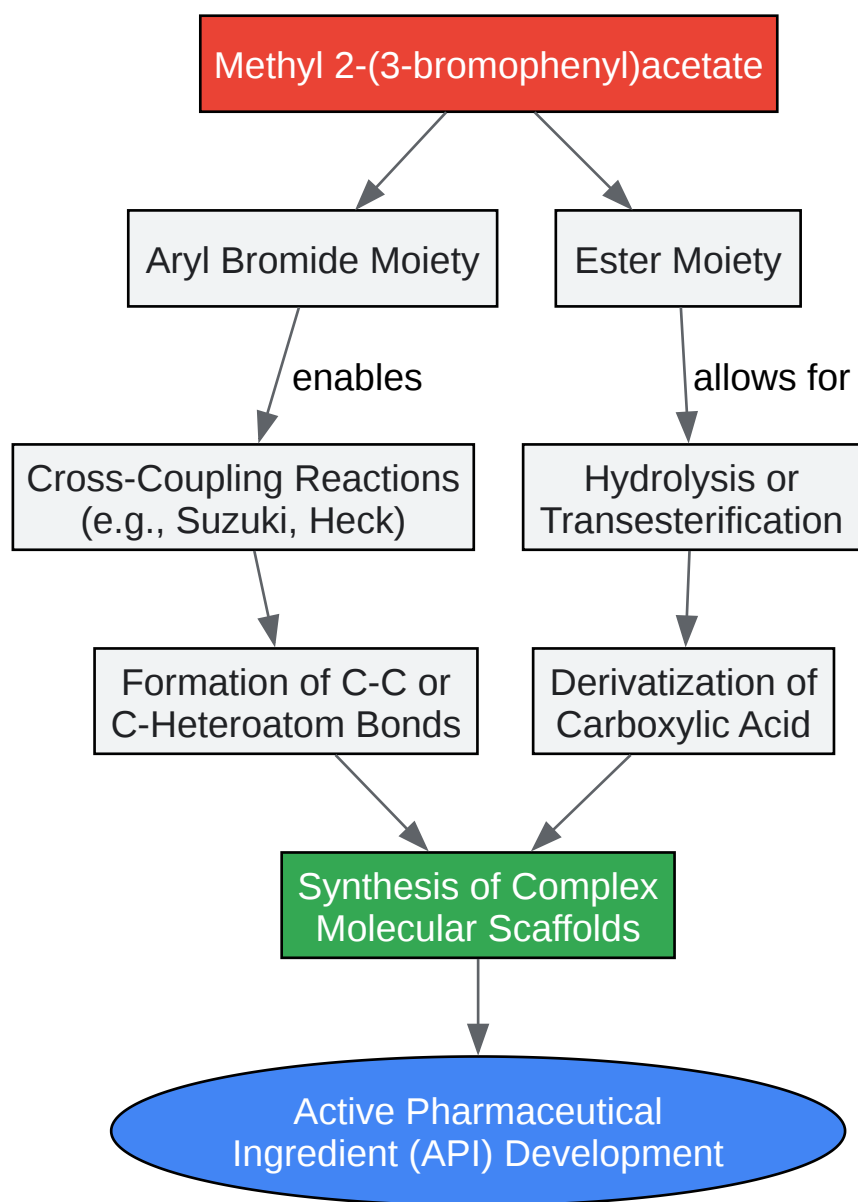
Caption: Synthesis workflow for **Methyl 2-(3-bromophenyl)acetate**.

Applications in Research and Drug Development

Methyl 2-(3-bromophenyl)acetate serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive sites: the ester group and the aryl bromide.

- **Pharmaceutical Intermediate:** The compound is a documented reagent for the synthesis of the methyl ester derivative of (R)-Flurbiprofen.^[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential as a therapeutic agent for Alzheimer's Disease.^[8]
- **Cross-Coupling Reactions:** The bromine atom on the phenyl ring makes it an excellent substrate for various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).^[5] These reactions are fundamental in medicinal chemistry for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.^[9] This allows for the development of novel active pharmaceutical ingredients (APIs).^[9]
- **General Organic Synthesis:** It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty esters.^[9]

The logical pathway for its use as a building block in drug discovery is illustrated below.



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